
2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mercapto-4(3H)-quinazolinone is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Mercapto-4(3H)-quinazolinone involves the reaction of anthranilic acid derivatives with thiourea in the presence of a catalyst. This reaction typically occurs in a solvent such as polyethylene glycol (PEG) and can be carried out under mild conditions . Another method involves the alkylation of ambidentate anions of 2-Mercapto-4(3H)-quinazolinone, which exhibit dual reactivity in alkylation reactions .
Industrial Production Methods
Industrial production methods for 2-Mercapto-4(3H)-quinazolinone are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-4(3H)-quinazolinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Alkylated derivatives
Scientific Research Applications
2-Mercapto-4(3H)-quinazolinone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Mercapto-4(3H)-quinazolinone and its derivatives involves interaction with specific molecular targets and pathways. For instance, alkylated derivatives of the compound have been shown to possess fungicidal activity by disrupting fungal cell membranes . In medicinal applications, the compound’s cytotoxic effects are believed to be due to its ability to induce apoptosis in cancer cells through various molecular pathways .
Comparison with Similar Compounds
Similar Compounds
3-Mercapto-1,2,4-triazole: Known for its biological activity, particularly in anticancer applications.
2-Mercaptobenzimidazole: Exhibits similar chemical reactivity and is used in various industrial applications.
Uniqueness
2-Mercapto-4(3H)-quinazolinone is unique due to its dual reactivity in alkylation reactions and its moderate fungicidal activity. Its structure allows for versatile chemical modifications, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C8H12N2OS |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C8H12N2OS/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h5-6H,1-4H2,(H2,9,10,11,12) |
InChI Key |
YIVGNSJIDSKIOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)NC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-bromo-1-(4-methylphenyl)sulfonyl-7-oxo-7aH-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B12347677.png)
![N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B12347678.png)
![4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B12347682.png)


![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1S,2S)-2-(dipentylamino)cyclohexyl]amino]cyclobutane-1,2-dione](/img/structure/B12347699.png)
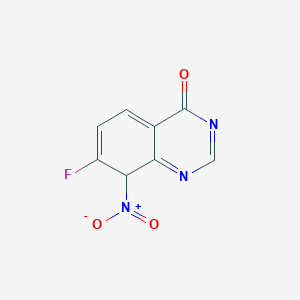
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione](/img/structure/B12347710.png)
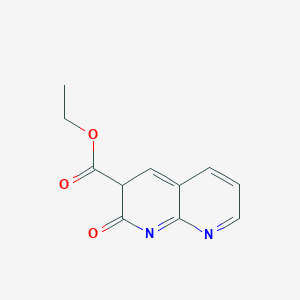
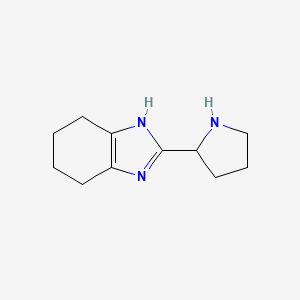
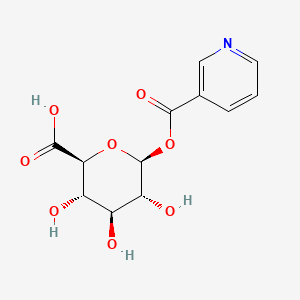
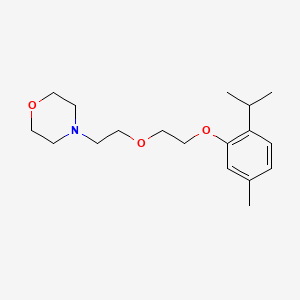
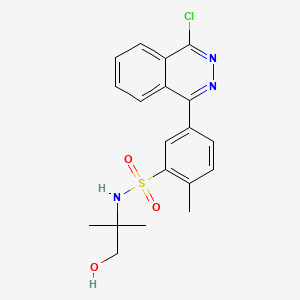
![Tert-butyl 1-[(5-fluorothien-2-yl)methyl]piperidin-4-ylcarbamate](/img/structure/B12347759.png)
